molecular formula C13H18ClN3S B1387486 N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine CAS No. 1105195-05-8

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

Cat. No. B1387486
CAS RN: 1105195-05-8
M. Wt: 283.82 g/mol
InChI Key: YZXVQIDQLMNKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine, also known as Cbz-DEED, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzothiazole family of compounds, which have been shown to have a variety of biological activities.

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

Compounds derived from benzothiazole, such as the one , have been evaluated for their potential in treating inflammation and pain. These compounds can inhibit the biosynthesis of prostaglandins, which are mediators of inflammation and pain, through the cyclo-oxygenase pathway . This makes them valuable for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects compared to traditional NSAIDs.

Antimicrobial Activity

Benzothiazole derivatives have shown promise as potent antibacterial agents. Analogues of triclocarban that contain the benzothiazole nucleus have been synthesized and tested against various bacterial strains. Some of these compounds exhibited higher antimicrobial activity than triclocarban itself, making them significant for the development of new antibacterial drugs .

Development of Azo Dyes

Benzothiazole-based azo dyes have been synthesized for potential use in various industrial applications. These dyes are created by coupling benzothiazole derivatives with other compounds, such as antipyrine, to produce molecules with specific color properties. Such dyes are useful in textile manufacturing and other industries requiring stable, vibrant colors .

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3S/c1-3-17(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)18-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXVQIDQLMNKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

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